

An In-depth Technical Guide to 6-Bromooxazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromooxazolo[4,5-b]pyridine

Cat. No.: B037191

[Get Quote](#)

CAS Number: 1260863-86-2

This technical guide provides a comprehensive overview of **6-Bromooxazolo[4,5-b]pyridine**, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in the development of kinase inhibitors.

Core Compound Properties

6-Bromooxazolo[4,5-b]pyridine is a crystalline solid at room temperature. Its chemical structure consists of a fused oxazole and pyridine ring system, with a bromine atom at the 6-position. This bromine atom is strategically positioned for functionalization, primarily through palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules.

There has been some discrepancy in the reported molecular weight of this compound. This is likely due to confusion with the related compound, 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. For clarity, the properties of **6-Bromooxazolo[4,5-b]pyridine** are summarized in the table below.

Property	Value	Reference
CAS Number	1260863-86-2	[1]
Molecular Formula	C ₆ H ₃ BrN ₂ O	[1]
Molecular Weight	199.01 g/mol	[1]
Exact Mass	197.94288 Da	[1]
Appearance	Crystalline Solid	[2]
Solubility	Low water solubility; Soluble in DMSO and DMF	[2]
Storage	Store in a tightly sealed container at room temperature, protected from moisture. Sensitive to basic conditions.	[2]

Synthesis and Functionalization

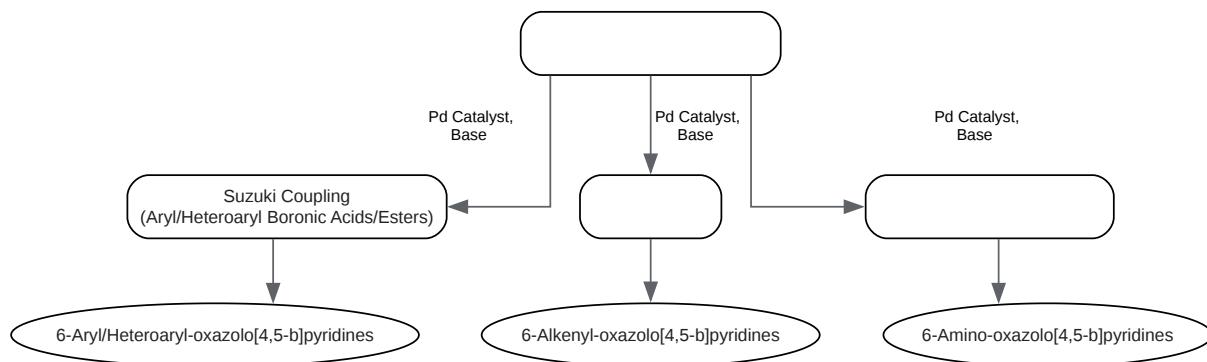
While a direct and detailed synthesis protocol for **6-Bromooxazolo[4,5-b]pyridine** is not readily available in the public domain, a common route to similar brominated heterocyclic cores involves the bromination of the parent heterocycle. A patented method for the synthesis of the related compound, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, provides a relevant synthetic strategy.

Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

A one-step method for the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one has been reported, which can be adapted for the synthesis of other brominated oxazolopyridines.[\[3\]](#)

Experimental Protocol:

- Dissolve oxazolo[4,5-b]pyridin-2(3H)-one in N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
- Add N-bromosuccinimide (NBS) to the solution.


- Stir the reaction mixture at a temperature between 10-90°C for 1-36 hours.
- Upon completion, the reaction is quenched with water and the product is isolated by filtration.
- The crude product is then purified to afford the desired 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one with a reported yield of up to 92%.^[3]

This process offers a safe and efficient alternative to using liquid bromine and is scalable for industrial production.^[3]

Key Functionalization Reactions: Cross-Coupling

The bromine atom on the **6-Bromooxazolo[4,5-b]pyridine** scaffold is the key to its utility as a synthetic intermediate. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Logical Workflow for Functionalization:

[Click to download full resolution via product page](#)

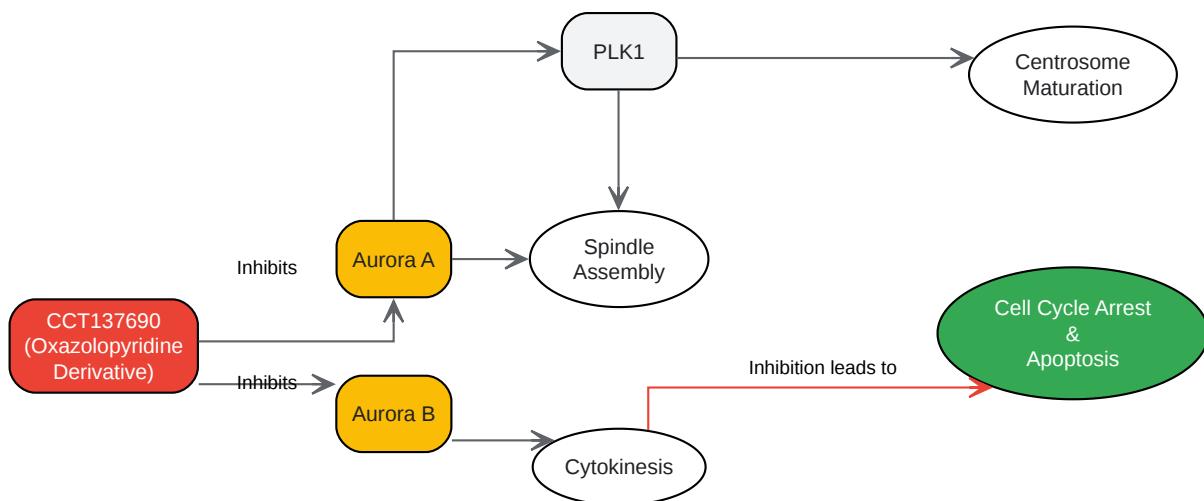
Caption: Key cross-coupling reactions of **6-Bromooxazolo[4,5-b]pyridine**.

Experimental Protocol for Buchwald-Hartwig Amination (General):

A general procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:

- In an inert atmosphere, combine the bromopyridine, an amine, a palladium catalyst (e.g., $Pd_2(dba)_3$), a phosphine ligand (e.g., XPhos), and a base (e.g., KOtBu) in a suitable solvent like toluene.[\[4\]](#)
- Heat the reaction mixture (typically to 90-110°C) and monitor its progress using TLC or LC-MS.[\[4\]](#)[\[5\]](#)
- Upon completion, the reaction is cooled and quenched.
- The product is then extracted and purified by chromatography.

Applications in Drug Discovery


The oxazolo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. **6-Bromooxazolo[4,5-b]pyridine** serves as a crucial starting material for the synthesis of potent and selective inhibitors of several important enzyme families.[\[2\]](#)

Aurora Kinase Inhibitors

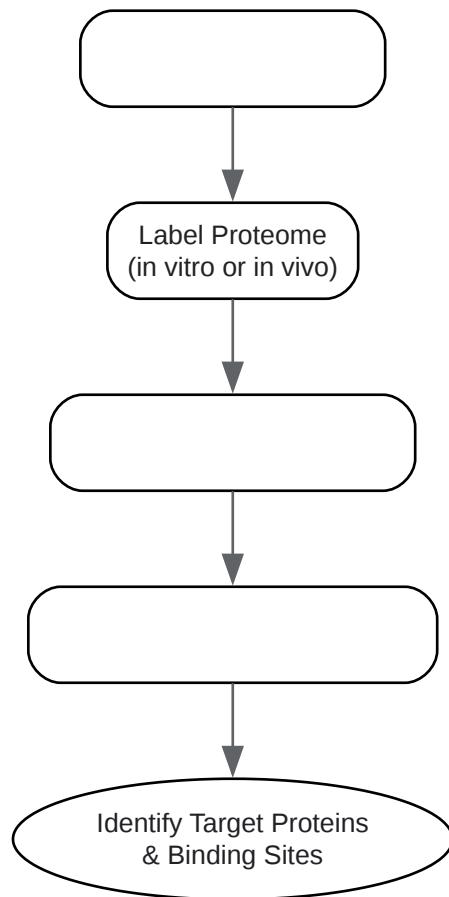
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to various cancers, making them an attractive target for cancer therapy. A series of imidazo[4,5-b]pyridine derivatives, structurally analogous to oxazolo[4,5-b]pyridines, have been developed as potent Aurora kinase inhibitors.[\[6\]](#)

One such preclinical candidate, CCT137690, is a potent inhibitor of Aurora A, B, and C kinases. [\[6\]](#) The synthesis of this class of compounds relies on the functionalization of a brominated heterocyclic core.

Aurora Kinase Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of CCT137690.


Dual JAK/HDAC Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling, while histone deacetylases (HDACs) are enzymes that play a key role in the epigenetic regulation of gene expression. The simultaneous inhibition of both JAKs and HDACs is a promising strategy for the treatment of certain cancers and inflammatory diseases. The triazolopyridine scaffold, which is structurally related to oxazolopyridine, has been utilized in the rational design of dual JAK/HDAC inhibitors.^[7]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic technique used to study the active state of enzymes in complex biological systems. **6-Bromooxazolo[4,5-b]pyridine** can be used as a "warhead" in the design of activity-based probes. The electrophilic nature of the oxazole ring allows it to covalently bind to nucleophilic residues in the active sites of enzymes.^[2]

Experimental Workflow for Activity-Based Protein Profiling:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-[1,3]oxazolo[4,5-b]pyridine | C₆H₃BrN₂O | CID 21964053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-bromooxazolo[4,5-b]pyridine; CAS No.: 1260863-86-2 [chemshuttle.com]
- 3. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC

[pmc.ncbi.nlm.nih.gov]

- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromooxazolo[4,5-b]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037191#6-bromooxazolo-4-5-b-pyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com